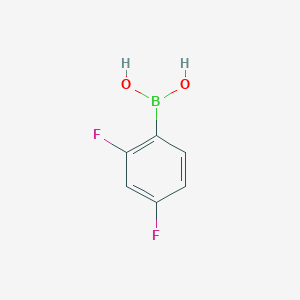

2,4-Difluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLRSCZSKQTFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370225 | |

| Record name | 2,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144025-03-6 | |

| Record name | 2,4-Difluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144025-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorophenylboronic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic applications of 2,4-Difluorophenylboronic acid. This valuable reagent is a cornerstone in modern organic synthesis, particularly in the formation of carbon-carbon bonds essential for the development of novel pharmaceuticals and advanced materials. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and a key cross-coupling reaction are provided.

Core Chemical Properties

This compound is an off-white to light beige or yellow powder.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BF₂O₂ | [2][3][4] |

| Molecular Weight | 157.91 g/mol | [2][4][5] |

| Melting Point | 247-250 °C | [1][6] |

| Appearance | Off-white to light beige or yellow powder | [1] |

| Assay | ≥95% | [6] |

Molecular Structure and Identification

The molecular structure of this compound is characterized by a planar conformation, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[7] This structural feature is significant for its reactivity.

| Identifier | Value | Source |

| CAS Number | 144025-03-6 | [2][4][6] |

| Canonical SMILES | C1=CC(=C(C=C1F)B(O)O)F | [6] |

| InChI | InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | [4][6] |

| InChIKey | QQLRSCZSKQTFGY-UHFFFAOYSA-N | [3][4][6] |

digraph "2_4_Difluorophenylboronic_acid_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, len=1.5, color="#5F6368"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; B[label="B", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1[label="H", fontcolor="#4285F4"]; H2[label="H", fontcolor="#4285F4"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; H3[label="H", fontcolor="#4285F4"]; H4[label="H", fontcolor="#4285F4"]; H5[label="H", fontcolor="#4285F4"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- B[label=""]; B -- O1 [label=""]; B -- O2 [label=""]; O1 -- H1[label=""]; O2 -- H2[label=""];

C2 -- F1 [label=""]; C4 -- F2 [label=""];

C3 -- H3[label=""]; C5 -- H4[label=""]; C6 -- H5[label=""]; }

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate (B1201080).[1][2]

Materials:

-

Trimethyl borate

-

2,4-Difluorophenylmagnesium bromide

-

Tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (10% solution)

-

Ethyl ether

-

Water

Procedure:

-

In a reactor under a nitrogen atmosphere, add 125 mL of tetrahydrofuran.

-

Maintain the temperature at -15 °C and simultaneously add a solution of trimethyl borate (25.98 g, 0.25 mol) in 200 mL of tetrahydrofuran and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in 200 mL of tetrahydrofuran over 1 hour.[1][2]

-

After the addition is complete, stir the reaction mixture at -15 °C for an additional 15 minutes.[1][2]

-

Raise the temperature to 0 °C and slowly add 17.5 mL of water over 10 minutes, followed by the slow addition of 125 mL of 10% sulfuric acid over 15 minutes.[2]

-

Add 250 mL of water to ensure complete dissolution of the product.[2]

-

Extract the aqueous solution with ethyl ether (3 x 150 mL).[1][2]

-

Combine the organic phases and evaporate to dryness under reduced pressure to obtain crude this compound.[1][2] The crude product can often be used in subsequent reactions without further purification.[1][2]

Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of Diflunisal

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.[8] A notable application is in the synthesis of Diflunisal, a nonsteroidal anti-inflammatory drug.

Materials:

-

Palladium catalyst (e.g., PdCl₂)

-

5-Bromosalicylic acid

-

This compound

-

Potassium carbonate (K₂CO₃) aqueous solution (6% by mass)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid solution

Procedure:

-

Disperse the palladium catalyst (0.03 mmol) in a 1:1 (v/v) mixture of N,N-dimethylformamide and deionized water (14 mL total volume) at 20 °C for 10 minutes using ultrasonic dispersion to ensure uniform distribution.[7]

-

Sequentially add 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) to the solvent mixture.[7]

-

Add 10 mL of a 6% mass concentration aqueous solution of potassium carbonate.[7]

-

Subject the reaction mixture to ultrasonic irradiation at 175 W power intensity for 100 minutes, maintaining the temperature at 75 °C.[7]

-

After the reaction, separate the heterogeneous catalyst by vacuum filtration.[7]

-

Acidify the filtrate by the incremental addition of hydrochloric acid solution until the pH reaches 2.[7]

-

Induce precipitation of the product by diluting with 200 mL of deionized water.[7]

-

Collect the resulting fibrous white solid by vacuum filtration and wash it multiple times with water.[7]

-

Dry the purified crystalline material overnight at 50 °C in a convection oven to obtain Diflunisal.[7]

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle. The workflow for the synthesis of Diflunisal using this reaction is a practical example of its application.

Caption: Experimental workflow for the synthesis of Diflunisal.

The generalized mechanism of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Physical Properties of 2,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid is an organoboron compound that serves as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility is most prominently showcased in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an attractive reagent for the synthesis of novel pharmaceutical candidates and advanced materials. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical reactions. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (2,4-difluorophenyl)boronic acid | [1] |

| CAS Number | 144025-03-6 | [1][2] |

| Molecular Formula | C₆H₅BF₂O₂ | [1][3] |

| Molecular Weight | 157.91 g/mol | [1][3] |

| Appearance | Off-white to light beige or yellow powder/crystals | [3] |

| Melting Point | 247-250 °C | [3] |

| Boiling Point | 251.0 ± 50.0 °C (Predicted) | [3] |

| pKa | 8.47 ± 0.58 (Predicted) | [3] |

| Solubility | Predicted (Aqueous): 5.35 mg/mL; 0.0339 mol/LQualitative: Slightly soluble in Chloroform, DMSO, Methanol.[3][4] A synthesis protocol mentions extraction from an aqueous solution into diethyl ether, implying solubility.[3] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones.[5] | [3][4][5] |

| Purity | Typically ≥95% |

Detailed Analysis of Physical Properties

Melting Point

The melting point of this compound is consistently reported in a narrow range of 247-250 °C, indicating a relatively high degree of purity for commercially available samples.[3] A sharp melting point range is a key indicator of a pure crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.

Acidity (pKa)

Solubility

Quantitative solubility data is limited, but a predicted aqueous solubility is reported as 5.35 mg/mL.[4] Qualitative assessments indicate slight solubility in methanol, chloroform, and DMSO.[3] Its use in synthetic procedures involving extraction from aqueous media into diethyl ether suggests appreciable solubility in ether.[3] The solubility of boronic acids is a critical factor for their application, influencing reaction conditions and formulation strategies in drug development.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These protocols are generalized for solid organic compounds and are applicable to this compound.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Load the sample into the capillary tube by tapping the open end into the powder. A small amount of sample (2-3 mm height) is sufficient.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid initial heating (10-20 °C/min) to determine a rough range.

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating rapidly to about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

pKa Determination (Potentiometric Titration)

This method determines the pKa by creating a titration curve (pH vs. volume of titrant) for the acidic compound.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like a water/dioxane mixture may be used, though this will yield an apparent pKa (pKa*).[7]

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Continue adding titrant until the pH has risen significantly, well past the equivalence point.

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined by finding the maximum of the first derivative of the titration curve.

Infrared (IR) Spectrum Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.

Apparatus:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Kimwipes or other soft tissue

Procedure:

-

Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a Kimwipe dampened with a suitable solvent and allow it to dry completely.

-

Record a background spectrum. This involves scanning with nothing on the crystal to measure the IR absorption of the ambient atmosphere (CO₂ and water vapor), which will be subtracted from the sample spectrum.

-

Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Lower the ATR press arm (anvil) to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum of the sample. The spectrometer software will automatically subtract the background spectrum.

-

After the measurement is complete, raise the press arm and carefully clean the sample from the crystal surface and the press tip using a soft tissue and an appropriate solvent.

Mandatory Visualizations

Caption: Workflow for pKa Determination by Potentiometric Titration.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

References

- 1. This compound | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 144025-03-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 144025-03-6 [chemicalbook.com]

- 4. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 2,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-difluorophenylboronic acid, a critical building block in medicinal chemistry and materials science. This document details two primary synthetic routes—the Grignard reaction and directed ortho-lithiation—and outlines effective purification methodologies. The information is presented to assist researchers in the efficient and high-purity production of this versatile reagent.

Introduction

This compound is a key organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-difluorophenyl moiety into complex organic molecules. Its applications are prominent in the development of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substituents on the phenyl ring enhance the compound's reactivity and can impart desirable properties, such as increased metabolic stability and binding affinity, to the final products. Given its importance, reliable and scalable methods for its synthesis and purification are of significant interest to the scientific community.

Synthetic Routes

Two principal methods for the synthesis of this compound are the Grignard reaction and directed ortho-lithiation. Both pathways offer distinct advantages and are amenable to laboratory-scale production.

Grignard Reaction Method

The Grignard reaction approach is a widely used and well-documented method for the synthesis of arylboronic acids. This method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a borate (B1201080) ester, followed by acidic hydrolysis to yield the desired boronic acid.

Reaction Pathway:

A solution of trimethyl borate (25.98 g, 0.25 mol) and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in tetrahydrofuran (B95107) (THF, 200 mL) are added simultaneously and dropwise to a reactor containing THF (125 mL) over 1 hour under a nitrogen atmosphere, while maintaining the temperature at -15 °C.[1][2] After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at -15 °C.[1][2] The reaction is then warmed to 0 °C, and water (17.5 mL) is added over 10 minutes, followed by the slow addition of 10% sulfuric acid (125 mL) over 15 minutes.[1][2] An additional 250 mL of water is added to ensure complete dissolution.[1][2] The product is extracted with diethyl ether (3 x 150 mL). The combined organic phases are then concentrated under reduced pressure to yield crude this compound.[1][2]

Directed Ortho-Lithiation Method

Directed ortho-lithiation provides an alternative route, starting from 1,3-difluorobenzene (B1663923). This method relies on the directing effect of one of the fluorine atoms to achieve regioselective lithiation at the 2-position with a strong organolithium base, such as n-butyllithium. The resulting aryllithium species is then quenched with a borate ester.

Reaction Pathway:

To a solution of 1,3-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is acidified with 1M HCl to a pH of approximately 2, leading to the precipitation of the crude boronic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Comparison of Synthetic Routes

The choice of synthetic route can depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the two methods.

| Parameter | Grignard Reaction Method | Directed Ortho-Lithiation Method |

| Starting Material | 2,4-Difluorobromobenzene | 1,3-Difluorobenzene |

| Key Reagents | Mg, Trimethyl borate | n-Butyllithium, Triisopropyl borate |

| Reaction Temperature | -15 °C | -78 °C |

| Typical Yield | ~84.3% (crude) | Yields can be comparable to the Grignard route, but are highly dependent on reaction conditions. |

| Initial Purity | ~90% | Purity can be high, but byproducts from side reactions are possible. |

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound suitable for sensitive downstream applications like Suzuki-Miyaura couplings. Common impurities include inorganic salts and boronic acid anhydrides (boroxines).

Purification Workflow

Recrystallization

Recrystallization is a highly effective method for purifying this compound.

The crude this compound is dissolved in a minimal amount of hot water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting colorless, block-like crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum.[3]

Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities.

The crude product is dissolved in a suitable organic solvent, such as diethyl ether. The organic solution is then extracted with an aqueous base (e.g., 1M NaOH), which converts the boronic acid into its water-soluble boronate salt. The aqueous layer is separated, washed with fresh organic solvent to remove any remaining neutral impurities, and then acidified (e.g., with 1M HCl) to precipitate the pure boronic acid. The solid is collected by filtration, washed with water, and dried.

Purification via Diethanolamine (B148213) Adduct Formation

For challenging purifications, formation of a diethanolamine adduct can be a highly selective method.

The crude boronic acid is dissolved in a suitable solvent, and diethanolamine is added. The resulting diethanolamine-boronate adduct often precipitates as a stable, crystalline solid, which can be collected by filtration. To recover the purified boronic acid, the adduct is treated with an acid and extracted into an organic solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BF₂O₂ | |

| Molecular Weight | 157.91 g/mol | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 247-250 °C | [4] |

| ¹H NMR | Spectra are available in public databases. | |

| ¹³C NMR | Spectra are available in public databases. | |

| ¹⁹F NMR | Spectra are available in public databases. | |

| IR Spectroscopy | Characteristic peaks can be observed for O-H, B-O, and C-F bonds. |

Conclusion

This guide has detailed two robust synthetic methods for the preparation of this compound and has outlined effective purification strategies. The Grignard route is a well-established and high-yielding method, while the directed ortho-lithiation approach offers a valuable alternative. Proper purification, particularly through recrystallization, is crucial for obtaining high-purity material essential for successful application in further synthetic endeavors. The provided protocols and comparative data will aid researchers in selecting the most suitable methods for their specific needs.

References

A Technical Guide to 2,4-Difluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 2,4-Difluorophenylboronic acid, a key building block in modern organic synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Experimental protocols and safety data are included to support laboratory applications.

Core Compound Data

CAS Number: 144025-03-6[1][2][3][4][5]

Molecular Weight: 157.91 g/mol [5]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H5BF2O2 | [3][5] |

| Appearance | Off-white to light cream powder/solid | [2] |

| Melting Point | 247-250 °C | |

| Boiling Point | 251 °C at 760 mmHg | |

| Density | 1.35 g/cm³ | [2] |

| Purity | ≥95% - >98% (typical) | [2] |

| Solubility | Soluble in ether. | [5] |

Safety and Handling Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Users should consult the full Safety Data Sheet (SDS) before handling. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, is required.[2][6] Handle in a well-ventilated area.[6]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent, 2,4-difluorophenylmagnesium bromide, with a boron source like trimethyl borate (B1201080), followed by acidic workup.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: A reactor containing tetrahydrofuran (B95107) (THF, 125 mL) is cooled to -15 °C under a nitrogen atmosphere.[3][4]

-

Addition of Reagents: A solution of trimethyl borate (0.25 mol) in THF and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in THF (200 mL) are added simultaneously and dropwise to the reactor over 1 hour, maintaining the temperature at -15 °C.[3][4]

-

Reaction: The mixture is stirred for an additional 15 minutes at -15 °C after the addition is complete.[3][4]

-

Workup: The reaction temperature is raised to 0 °C. Water (17.5 mL) is added slowly over 10 minutes, followed by a 10% sulfuric acid solution (125 mL) over 15 minutes.[3][4]

-

Extraction: Additional water (250 mL) is added to ensure complete dissolution. The product is then extracted with diethyl ether (3 x 150 mL).[3][4]

-

Isolation: The combined organic phases are concentrated under reduced pressure to yield crude this compound, which can often be used in subsequent steps without further purification.[3][4]

Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1][7] This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[1][8] The electron-withdrawing fluorine atoms on the phenyl ring can enhance the reactivity and influence the electronic properties of the target molecules.[5]

Key Applications Include:

-

Pharmaceutical Synthesis: It is a crucial intermediate for introducing the 2,4-difluorophenyl moiety into biologically active molecules, such as the non-steroidal anti-inflammatory drug Diflunisal.[1][8][9]

-

Materials Science: Used in the synthesis of polymers and in the development of highly efficient phosphorescent iridium (III) complexes for organic light-emitting diodes (OLEDs).[1][4]

-

Diagnostics: Employed in the design of sensitive and selective sensors for detecting biomolecules.[1]

The Suzuki-Miyaura Coupling Cycle

The palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The boronic acid is activated by a base to form a boronate complex, which facilitates the transfer of the organic group to the palladium center.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling for Diflunisal Synthesis

This protocol describes the synthesis of Diflunisal via a Suzuki-Miyaura coupling between 5-bromosalicylic acid and this compound.[10]

-

Catalyst Preparation: A palladium catalyst (e.g., 0.03 mmol) is dispersed in a mixed solvent of N,N-dimethylformamide (DMF) and deionized water (1:1 v/v ratio, 14 mL total) at 20 °C for 10 minutes.[10]

-

Reactant Addition: 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol, 1.5 equiv.) are sequentially added to the solvent mixture.[10]

-

Base Addition: A 6% aqueous solution of potassium carbonate (K2CO3, 10 mL) is added.[10]

-

Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation (175 W) for 100 minutes at 75 °C.[10] (Note: Conventional heating can also be used, though reaction times may vary).

-

Workup and Isolation:

-

The catalyst is removed by vacuum filtration.

-

The filtrate is acidified to pH 2 with hydrochloric acid.

-

The solution is diluted with deionized water (200 mL) to precipitate the product.

-

The white solid (Diflunisal) is collected by vacuum filtration, washed with water, and dried.[10]

-

Caption: Experimental Workflow for Diflunisal Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 144025-03-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. lanhaiindustry.com [lanhaiindustry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Properties of 2,4-Difluorophenylboronic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid is a vital building block in modern medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the precise installation of the 2,4-difluorophenyl moiety, a common structural motif in pharmaceuticals designed to enhance metabolic stability and binding affinity.[1][2] However, the successful application of this reagent is intrinsically linked to its solubility and stability characteristics. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols, and a discussion of its common degradation pathways.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BF₂O₂ | [3] |

| Molecular Weight | 157.91 g/mol | [3] |

| Appearance | Off-white to light beige or yellow powder/crystals | [4][5] |

| Melting Point | 247-250 °C (literature) | [6][7] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, the following tables summarize the available information.

Quantitative Solubility Data

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (1266.54 mM) | Requires sonication. Note: Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[8] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (31.66 mM) | Clear solution is obtained.[8] |

Predicted Aqueous Solubility

Two different topological methods have been used to predict the aqueous solubility of this compound, yielding the following estimates:

| Method | Predicted Solubility | Molarity (mol/L) |

| ESOL | 2.47 mg/mL | 0.0156 |

| Ali | 5.35 mg/mL | 0.0339 |

Qualitative Solubility Information

| Solvent | Solubility |

| Methanol | Soluble[9] |

| Chloroform | Slightly Soluble[10] |

Stability Characteristics

The stability of this compound is a key consideration for its storage and handling, as well as for reaction optimization. Boronic acids, in general, are susceptible to several degradation pathways.

General Storage Recommendations

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[8]

Major Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are anhydride (B1165640) formation, protodeboronation, and oxidation.

1. Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer known as a boroxine. This process is often reversible but can lead to inaccuracies in stoichiometry if not accounted for. The presence of "varying amounts of Anhydride" is frequently noted on supplier specifications for this compound.[11]

2. Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] This reaction is highly dependent on the reaction conditions, particularly pH.[12] For arylboronic acids with electron-withdrawing groups, such as the 2,4-difluoro substituted phenyl ring, the propensity for protodeboronation can be significant, especially under basic conditions often employed in cross-coupling reactions.[1]

3. Oxidation: Arylboronic acids can undergo oxidation, leading to the formation of the corresponding phenol. This degradation can be initiated by various oxidants, including atmospheric oxygen and peroxides.

Below is a diagram illustrating these common degradation pathways.

Caption: Major degradation pathways of this compound.

Experimental Protocols

Solubility Determination (Dynamic Method)

A widely used method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[13]

Principle: A mixture of the boronic acid and the solvent with a known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear solution is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[13]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector

-

Heating/cooling circulator

Procedure:

-

Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.

-

Continuously monitor the turbidity of the sample by measuring the intensity of a light beam passing through it.

-

Record the temperature at which the solution becomes clear, indicating complete dissolution. This temperature corresponds to the solubility at the prepared concentration.

-

Repeat this procedure for different compositions to generate a solubility curve.

The following diagram illustrates the workflow for this dynamic solubility determination method.

Caption: Workflow for the dynamic determination of solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Principle: The drug substance is subjected to stress conditions that are more severe than accelerated stability testing conditions to induce degradation. The degradation products are then identified and quantified.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.

-

Oxidation: 3% to 30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heating the solid sample (e.g., at 60-80°C).

-

Photostability: Exposing the sample to UV and visible light.

General Protocol for Forced Degradation:

-

Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For solid-state studies, place the powder in a controlled temperature/humidity/light chamber.

-

Incubate the samples for a defined period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Quantify the amount of remaining this compound and the formed degradation products.

The logical flow of a forced degradation study is depicted in the diagram below.

Caption: Logical workflow for a forced degradation study.

Analytical Methods for Stability Monitoring

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of stability assessment. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) run in a gradient or isocratic mode. UV detection is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be powerful tools for monitoring the stability of this compound in solution.[8] The appearance of new signals or changes in the integration of existing signals can be used to identify and quantify degradation products. For example, the formation of 1,3-difluorobenzene via protodeboronation would result in characteristic new signals in both the ¹H and ¹⁹F NMR spectra.

Conclusion

Understanding the solubility and stability of this compound is paramount for its effective use in research and development. While specific quantitative data remains somewhat limited in the public domain, this guide consolidates the available information and provides a framework for its practical application and further investigation. The provided experimental protocols offer a starting point for researchers to determine the solubility in specific solvent systems and to assess the stability under various reaction and storage conditions. By carefully considering these properties, scientists can optimize reaction outcomes and ensure the quality and reliability of their results.

References

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(144025-03-6) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of 2,4-Difluorophenylboronic Acid

Introduction

2,4-Difluorophenylboronic acid (CAS No. 144025-03-6) is a vital organoboron compound utilized extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in medicinal chemistry and materials science stems from its ability to introduce the 2,4-difluorophenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this reagent. This guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. While complete, digitized spectral data sets are not always publicly available, this section presents a combination of referenced information and expected values based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| Technique | Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | ¹H | H-3 | ~6.9 - 7.1 | ddd (doublet of doublet of doublets) |

| H-5 | ~7.2 - 7.4 | ddd (doublet of doublet of doublets) | ||

| H-6 | ~7.6 - 7.8 | td (triplet of doublets) | ||

| -B(OH)₂ | Broad, variable (e.g., 8.0-8.5) | s (broad) | ||

| ¹³C NMR | ¹³C | C-1 (C-B) | ~120 - 130 (often weak or unobserved) | d (J_C-F) |

| C-2 (C-F) | ~163 - 167 | dd (¹J_C-F ≈ 250, ²J_C-F ≈ 25) | ||

| C-3 | ~104 - 108 | d (²J_C-F) | ||

| C-4 (C-F) | ~160 - 164 | dd (¹J_C-F ≈ 250, ²J_C-F ≈ 25) | ||

| C-5 | ~135 - 139 | d (J_C-F) | ||

| C-6 | ~112 - 116 | dd (J_C-F) | ||

| ¹⁹F NMR | ¹⁹F | F-2 | ~ -105 to -115 | d (J_F-F) |

| F-4 | ~ -110 to -120 | d (J_F-F) |

Note: Expected values are based on typical ranges for fluorinated aromatic compounds and data from similar structures. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 2: IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3500 - 3200 | Strong, Broad | O-H stretch | B(OH)₂ (Hydrogen-bonded) |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~1620 - 1580 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1450 - 1400 | Strong | B-O stretch | Boronic acid B-O |

| ~1350 - 1300 | Strong | B-O-H bend | Boronic acid O-H bend |

| ~1250 - 1150 | Strong | C-F stretch | Aryl-Fluorine |

| ~1100 | Strong | B-C stretch | Phenyl-Boron |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and its fragments. Electrospray ionization (ESI) is a common technique for boronic acids.

Table 3: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Species | Notes |

| 158.0351 | [M]⁺ or [M+H]⁺ | Corresponds to the calculated exact mass of C₆H₅BF₂O₂. The protonated molecule [M+H]⁺ is often observed in ESI. |

| 141.03 | [M-OH]⁺ | Loss of a hydroxyl group. |

| 140.02 | [M-H₂O]⁺ | Loss of a water molecule. |

| 115.01 | [C₆H₄F₂]⁺ | Phenyl fragment with two fluorine atoms. |

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ are recommended to minimize issues with the self-condensation (anhydride formation) of the boronic acid, which can complicate spectra.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avancell 500, operating at 500 MHz for ¹H, 125 MHz for ¹³C, and 470 MHz for ¹⁹F nuclei.[4]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time: ~3-4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024-4096 (or more, as the C-B signal can be weak).

-

Relaxation Delay (d1): 2.0 s.

-

Spectral Width: -10 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse.

-

Number of Scans: 64-128.

-

Relaxation Delay (d1): 1.5 s.

-

Spectral Width: -80 to -180 ppm (referenced to CFCl₃).

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an exponential line broadening function (e.g., 0.3 Hz for ¹H). Phase and baseline corrections are applied. Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol

-

Sample Preparation: A small amount (a few milligrams) of the solid this compound powder is placed directly onto the diamond or zinc selenide (B1212193) crystal of the ATR accessory. No further preparation is required.

-

Instrumentation: A Fourier Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory (e.g., DuraSamplIR II) is used.[2][3]

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal is collected (typically 32 scans) to account for atmospheric H₂O and CO₂.

-

Sample Scan: The solid sample is placed on the crystal, and firm, even pressure is applied using the built-in press to ensure good contact.

-

Measurement: The sample spectrum is recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum by the instrument software.

Mass Spectrometry Protocol

-

Sample Preparation: A stock solution of this compound is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent like methanol (B129727) or acetonitrile. This stock is then further diluted with the same solvent to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer) equipped with an Electrospray Ionization (ESI) source is used.

-

Data Acquisition:

-

Ionization Mode: ESI can be run in either positive or negative ion mode. Positive mode is common for observing the [M+H]⁺ ion.

-

Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: The instrument is set to scan a mass range of m/z 50–500.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5–4.5 kV.

-

Nebulizer Gas (N₂): 1–2 Bar.

-

Drying Gas (N₂): 6–8 L/min at 200 °C.

-

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. The high-resolution data allows for the calculation of the elemental formula to confirm the compound's identity.

Visualization of Spectroscopic Workflow

The characterization of a chemical compound is a logical workflow where each spectroscopic technique provides unique and complementary information. This relationship can be visualized as follows:

References

A Technical Guide to High-Purity 2,4-Difluorophenylboronic Acid for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,4-Difluorophenylboronic acid, a critical building block in modern medicinal chemistry. This document details its commercial availability, quality control methodologies, applications in synthetic chemistry, and its role in the development of targeted therapeutics, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Commercial Availability and Specifications

High-purity this compound (CAS No. 144025-03-6) is readily available from a range of specialized chemical suppliers. The purity of the commercially available material is a critical parameter for its successful application in pharmaceutical synthesis, where trace impurities can have a significant impact on reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of representative data from various commercial suppliers:

| Supplier Category | Typical Purity | Physical Form | Melting Point (°C) | Analytical Methods |

| Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Scientific) | ≥95% - 98% | Off-white to light beige powder | 247-250 | HPLC, NMR, IR |

| Specialized Intermediate Manufacturers (e.g., INDOFINE, Home Sunshine Pharma) | ≥98.0% | Off-white powder | 247-250 | HPLC |

| Bulk and Custom Synthesis Providers (e.g., NINGBO INNO PHARMCHEM, Shandong Lanhai) | ≥97% - ≥98.0% | Powder | 247-250 | HPLC |

Note: Specifications can vary between suppliers and batches. It is essential to consult the supplier's Certificate of Analysis (CoA) for precise data.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for identifying and quantifying any related impurities. While specific methods are proprietary to each supplier, a general reversed-phase HPLC method can be employed.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 bonded silica (B1680970) (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is typically used. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method is based on a published protocol for a similar compound, 3,4-difluorophenylboronic acid, and general methods for boronic acids.

Experimental Workflow for HPLC Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identity of this compound. The spectra should be consistent with the expected structure, and the absence of significant signals from impurities should be verified.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[1]

General Suzuki-Miyaura Catalytic Cycle

References

The Catalytic Versatility of 2,4-Difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid has emerged as a pivotal reagent in modern synthetic chemistry, prized for its unique electronic properties that impart enhanced reactivity and selectivity in a variety of catalytic transformations. The strategic placement of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the Lewis acidity of the boron center and the polarization of the carbon-boron bond. This guide provides an in-depth technical overview of the core mechanisms of action of this compound in key catalytic processes, including the Suzuki-Miyaura cross-coupling and palladium-catalyzed C-H activation. Experimental protocols for representative reactions are detailed, and quantitative data are presented to facilitate comparison and application in research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound is a frequently employed coupling partner for the introduction of the 2,4-difluorophenyl moiety, a common structural motif in pharmaceuticals and advanced materials.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound and a generic aryl halide (Ar-X) with a palladium catalyst is depicted below. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of this compound plays a crucial role in the transmetalation step. This fluorination increases the Lewis acidity of the boron atom, facilitating the formation of the boronate species (in the presence of a base) and enhancing the rate of transfer of the 2,4-difluorophenyl group to the palladium center. However, this increased electrophilicity also renders the boronic acid more susceptible to protodeboronation, an undesired side reaction. Therefore, careful optimization of reaction conditions is crucial.

Quantitative Data

While specific kinetic data such as rate constants and activation energies for this compound in Suzuki-Miyaura couplings are not extensively reported in comparative studies, the general trend observed is that electron-withdrawing substituents on the phenylboronic acid can influence the turnover frequency (TOF). The following table provides a qualitative comparison based on established principles.

| Boronic Acid Derivative | Electronic Effect of Substituent(s) | Expected Impact on Transmetalation Rate | Potential Side Reactions |

| Phenylboronic Acid | Neutral | Baseline | Minimal |

| 4-Methoxyphenylboronic Acid | Electron-donating | Faster | Minimal |

| This compound | Strongly Electron-withdrawing | Generally slower | Protodeboronation |

Note: The actual impact on the overall reaction rate is dependent on the rate-determining step of the specific catalytic system.

Experimental Protocol: Synthesis of Diflunisal

A practical application of this compound in Suzuki-Miyaura coupling is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1]

Reaction: 5-Bromosalicylic acid + this compound → Diflunisal

Materials:

-

5-Bromosalicylic acid

-

This compound

-

Palladium catalyst (e.g., PdCl₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

A ligand-free palladium catalyst (e.g., 0.03 mmol of PdCl₂) is dispersed in a 1:1 (v/v) mixture of DMF and deionized water (total volume 14 mL) by sonication at 20 °C for 10 minutes to ensure uniform distribution.[1]

-

5-Bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) are sequentially added to the solvent mixture. A molar ratio of 1:1.5 of the salicylic (B10762653) acid to the boronic acid is often employed to mitigate deboration side reactions.[1]

-

An aqueous solution of potassium carbonate (e.g., 10 mL of a 6% mass concentration solution) is added to the reaction mixture.[1]

-

The reaction mixture is heated to 75 °C for 100 minutes. The use of ultrasonic irradiation (e.g., 175 W) can enhance the reaction rate.[1]

-

After the reaction is complete, the heterogeneous catalyst is removed by vacuum filtration.

-

The filtrate is acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the product.

-

The solid product is collected by vacuum filtration, washed with water, and dried.

Palladium-Catalyzed C-H Activation

This compound can also serve as an arylating agent in palladium-catalyzed C-H activation reactions. This approach offers a more atom-economical route to biaryl compounds compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Proposed Mechanism of Action

While the specific mechanism can vary depending on the reaction conditions and the directing group on the substrate, a plausible catalytic cycle for the C-H arylation of an arene (Ar-H) with this compound involves a Pd(II)/Pd(IV) pathway, often facilitated by a strong oxidant like Selectfluor (an electrophilic fluorine source).

In this proposed cycle, the Pd(II) catalyst first undergoes oxidation to a high-valent Pd(IV) species by the oxidant. This is followed by C-H activation of the arene substrate, which can be the rate-determining step. Subsequent transmetalation of the 2,4-difluorophenyl group from the boronic acid to the Pd(IV) center, followed by reductive elimination, yields the arylated product and regenerates the active Pd(II) catalyst. The fluorine atoms on the boronic acid can influence the transmetalation step, although detailed kinetic studies for this specific substrate in C-H activation are limited.

Potential Role as an Organocatalyst

While the primary applications of this compound are in transition-metal-catalyzed reactions, arylboronic acids, in general, can function as Lewis acid organocatalysts. They can activate hydroxyl groups towards nucleophilic attack, facilitating reactions such as esterifications and aminations.

General Mechanism of Lewis Acid Catalysis

The Lewis acidic boron atom of a generic arylboronic acid can reversibly coordinate to a lone pair of electrons on the oxygen atom of a carboxylic acid or an alcohol. This coordination enhances the electrophilicity of the carbonyl carbon or the carbon bearing the hydroxyl group, making it more susceptible to nucleophilic attack. The increased acidity of this compound, due to the electron-withdrawing fluorine atoms, would theoretically make it a more potent Lewis acid catalyst compared to unsubstituted phenylboronic acid. However, to date, specific applications and detailed mechanistic studies of this compound as an organocatalyst are not widely reported in the scientific literature.

Conclusion

This compound is a versatile and powerful tool in the arsenal (B13267) of the modern chemist. Its primary and well-established role is as a key component in Suzuki-Miyaura cross-coupling reactions, where its electronic properties, conferred by the fluorine substituents, modulate its reactivity. It also shows promise as an arylating agent in the burgeoning field of C-H activation. While its application as an organocatalyst is less explored, its inherent Lewis acidity suggests potential for future development in this area. The detailed mechanisms and protocols provided in this guide are intended to serve as a valuable resource for researchers leveraging the unique catalytic capabilities of this important building block in the synthesis of novel molecules for a wide range of applications, from pharmaceuticals to materials science.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic Effects in 2,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic properties of 2,4-difluorophenylboronic acid, a crucial building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts a unique combination of inductive and resonance effects that significantly influence the compound's acidity, reactivity, and spectroscopic characteristics. Understanding these effects is paramount for optimizing its use in synthetic applications, particularly in the widely employed Suzuki-Miyaura cross-coupling reaction.

The Dichotomous Electronic Influence of Fluorine

The electronic character of the fluorine substituents in this compound is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

-

Inductive Effect (-I): Due to its exceptional electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and the boronic acid moiety. This polarization of the C-F bond is a primary determinant of the compound's increased acidity compared to unsubstituted phenylboronic acid.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density is a resonance effect. While fluorine is a powerful inductive withdrawer, it is considered a weak resonance donor. The extent of this donation is position-dependent.

In this compound, the fluorine at the ortho position (C2) and the para position (C4) relative to the boronic acid group exert a combined and nuanced electronic influence on the molecule's reactivity and properties.

Quantitative Analysis of Electronic Effects

The electronic influence of the fluorine substituents can be quantified through acidity measurements (pKa) and Hammett substituent constants.

Acidity (pKa)

The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid by stabilizing the corresponding boronate anion. This results in a lower pKa value compared to unsubstituted phenylboronic acid. The predicted pKa for this compound is approximately 8.47.

| Compound | Substituents | pKa (Predicted) |

| Phenylboronic Acid | H | ~8.8 |

| This compound | 2-F, 4-F | 8.47 |

Table 1: Comparison of predicted pKa values.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants, sigma (σ), are separated into meta (σm) and para (σp) values, which reflect the inductive and combined inductive/resonance effects, respectively.

| Substituent | σm | σp | Dominant Effect |

| -F | 0.34 | 0.06 | Strong Inductive (-I), Weak Resonance (+R) |

Table 2: Hammett constants for the fluorine substituent.

For the fluorine at the ortho position in this compound, the strong electron-withdrawing inductive effect is dominant. For the para-fluorine, the inductive withdrawal is partially offset by the weak resonance donation, resulting in a smaller overall electron-withdrawing effect at this position.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the nuclei within this compound. The chemical shifts of ¹H, ¹³C, ¹¹B, and ¹⁹F are sensitive to the electron density around these atoms.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | 6.5 - 8.0 | Complex splitting patterns due to H-H and H-F couplings. |

| ¹³C NMR | 100 - 170 | Large C-F coupling constants are characteristic. The carbon attached to boron can be broad and difficult to observe. |

| ¹¹B NMR | 28 - 33 | A single, often broad, signal characteristic of a tricoordinate boronic acid. |

| ¹⁹F NMR | -100 to -120 | Two distinct signals for the ortho and para fluorine atoms, with coupling to each other and to neighboring protons. |

Table 3: Expected NMR spectroscopic data for this compound.

Impact on Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a widely used reagent in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds. The electronic effects of the fluorine atoms play a crucial role in the reaction mechanism, particularly in the transmetalation step.

The electron-withdrawing nature of the fluorine atoms decreases the electron density on the phenyl ring of the boronic acid. This can, in principle, slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center. However, in practice, this compound is an effective coupling partner. Reaction yields are often high, though the reaction kinetics may be slower compared to electron-rich phenylboronic acids. The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction outcome.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an arylboronic acid.

Methodology:

-

Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., a methanol/water mixture). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Acidification: Acidify the solution to a pH of approximately 1.8-2.0 with a standardized solution of 0.1 M HCl.

-

Titration: Calibrate a pH meter using standard buffers. Titrate the acidified boronic acid solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point. For robust results, perform the titration in triplicate.

NMR Spectroscopy

Sample Preparation: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines) in solution, which can lead to complex and uninterpretable NMR spectra. To overcome this, it is recommended to prepare the NMR sample in a deuterated solvent that can break up these oligomers, such as methanol-d₄ or by adding a small amount of D₂O to the solution in another deuterated solvent.

Acquisition Parameters:

-

¹H NMR: Standard acquisition parameters are typically sufficient.

-

¹³C NMR: A larger number of scans may be required to obtain a good signal-to-noise ratio, especially for the carbon atom bonded to boron.

-

¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, signals can be broad. It is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.

-

¹⁹F NMR: ¹⁹F is a high-sensitivity nucleus, and standard acquisition parameters are generally adequate.

Suzuki-Miyaura Cross-Coupling

General Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous workup to remove the base and boron-containing byproducts, and purify the crude product by column chromatography.

Conclusion

The electronic effects of the fluorine atoms in this compound are a compelling illustration of fundamental principles in physical organic chemistry. The strong inductive electron withdrawal, coupled with a weak resonance donation, results in increased acidity and modulates its reactivity in important synthetic transformations like the Suzuki-Miyaura coupling. A thorough understanding of these electronic properties, supported by quantitative data and robust experimental protocols, is essential for leveraging the full potential of this versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.

Methodological & Application

Application Notes and Protocols for 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Among the vast library of available organoboron reagents, 2,4-difluorophenylboronic acid has emerged as a particularly valuable building block. The introduction of the 2,4-difluorophenyl moiety into a molecule can significantly modulate its physicochemical and biological properties. The fluorine atoms, with their high electronegativity, can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, this compound is a key intermediate in the synthesis of numerous bioactive compounds, including the non-steroidal anti-inflammatory drug Diflunisal.[1][4]

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions. We present detailed experimental protocols, a summary of reaction conditions and yields for various substrates, and a discussion of the challenges and solutions associated with the use of this electron-deficient boronic acid.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. 2,4-Difluorophenylboronic acid has emerged as a particularly valuable building block in medicinal chemistry and materials science. The introduction of the 2,4-difluorophenyl moiety can significantly modulate the pharmacokinetic and physicochemical properties of target molecules.

However, the use of electron-deficient boronic acids, such as this compound, presents unique challenges. These substrates are susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, leading to reduced yields of the desired coupled product. Overcoming this challenge requires careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, to ensure that the rate of the desired cross-coupling reaction outpaces the rate of protodeboronation.

These application notes provide a detailed protocol and a summary of reaction conditions for the successful Suzuki coupling of this compound with a variety of aryl and heteroaryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex. The reactivity of the halide is crucial for this step, with the general trend being I > Br > OTf >> Cl.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.

For electron-deficient boronic acids like this compound, the transmetalation step can be slow, allowing for competing protodeboronation. The use of highly active catalysts and carefully chosen bases is therefore critical to accelerate the transmetalation and maximize the yield of the desired biaryl product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G4) (0.5-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, DMF, or a mixture with water)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 mmol).

-

Seal the flask or vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent (typically 5-10 mL per mmol of halide) via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the progress of the reaction by TLC or LC-MS.

-